molecular formula C11H18OSi B14698313 Silane, (4-ethylphenoxy)trimethyl- CAS No. 17993-90-7

Silane, (4-ethylphenoxy)trimethyl-

Cat. No.: B14698313
CAS No.: 17993-90-7
M. Wt: 194.34 g/mol
InChI Key: KIEPAPDECCHXNJ-UHFFFAOYSA-N
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Description

Contextualization within Organosilicon Chemistry

Silane (B1218182), (4-ethylphenoxy)trimethyl- belongs to the silyl (B83357) ether class of organosilicon compounds. Organosilicon chemistry is the study of compounds containing carbon-silicon bonds. wikipedia.org Silyl ethers, characterized by a silicon-oxygen-carbon (Si-O-C) linkage, are a cornerstone of modern organic synthesis. encyclopedia.pub They are most frequently formed by reacting an alcohol with a silyl halide, such as trimethylsilyl (B98337) chloride, in the presence of a base. encyclopedia.pub

The primary utility of silyl ethers lies in their role as protecting groups for alcohols. ias.ac.inlibretexts.org The silyl group can be temporarily installed on a reactive hydroxyl group, rendering it inert to various reaction conditions. libretexts.org After other transformations in the molecule are complete, the silyl ether can be selectively removed, regenerating the original alcohol. encyclopedia.pub The stability of the Si-O bond is a key feature; it is thermodynamically strong but can be kinetically labile, meaning its cleavage can be controlled. encyclopedia.pubacs.org The specific properties and stability of a silyl ether are modulated by the substituents on both the silicon atom and the oxygen atom.

In the case of Silane, (4-ethylphenoxy)trimethyl-, the structure is an aryl silyl ether. It combines the trimethylsilyl group, (CH₃)₃Si-, with a 4-ethylphenoxide group. This structure places it in a category of silyl ethers where the oxygen is bonded to an aromatic ring, which influences its electronic properties and reactivity compared to silyl ethers derived from aliphatic alcohols.

Historical Development and Research Trajectory of Silane, (4-ethylphenoxy)trimethyl-

The extensive study of organosilicon compounds was pioneered by Frederic S. Kipping in the early 20th century, who used Grignard reagents to create alkyl and aryl silanes and coined the term "silicone". wikipedia.org However, the specific development of silyl ethers as widely used protecting groups gained momentum much later.

Research involving aryl silyl ethers, such as Silane, (4-ethylphenoxy)trimethyl-, often focuses on their unique reactivity. For example, studies have investigated the reductive cleavage of the aryl-oxygen (Ar-O) bond in aryl silyl ethers to generate aryllithium species, which are valuable reagents in synthesis. acs.org The hydrolysis rates of various trialkylphenoxysilanes have also been a subject of study, revealing how the alkyl groups on the silicon and the nature of the phenolic group affect the reaction kinetics. scispace.com These studies help to understand how molecules like Silane, (4-ethylphenoxy)trimethyl- behave in different chemical environments, particularly their stability towards hydrolysis under acidic or basic conditions. scispace.comunm.edu

Fundamental Structural Elements and their Implications in Silane, (4-ethylphenoxy)trimethyl- Reactivity

The reactivity of Silane, (4-ethylphenoxy)trimethyl- is a direct consequence of its three main structural components: the trimethylsilyl group, the central siloxane linkage (Si-O-Ar), and the 4-ethylphenoxy group.

The Trimethylsilyl Group ((CH₃)₃Si-) : This group is one of the simplest and most common silyl groups used for protection. libretexts.org The three methyl groups provide a degree of steric hindrance around the silicon atom. Compared to bulkier silyl groups like tert-butyldimethylsilyl (TBDMS), the trimethylsilyl group offers less steric protection, making the resulting silyl ether more susceptible to cleavage. libretexts.org The silicon atom is more electropositive than carbon, leading to a polarized Si-C bond. wikipedia.orgencyclopedia.pub

The Siloxane Linkage (Si-O-Ar) : The silicon-oxygen bond is the defining feature of a silyl ether. It is significantly stronger than a carbon-oxygen single bond. encyclopedia.pub However, the bond is susceptible to cleavage (hydrolysis) in the presence of water, especially under acidic or basic catalysis. acs.orgscispace.com The mechanism often involves the expansion of silicon's coordination sphere to form a pentacoordinate intermediate. soci.org The presence of the aromatic ring attached to the oxygen atom influences the bond's stability.

The 4-Ethylphenoxy Group : This part of the molecule consists of a benzene (B151609) ring with an ethyl group at the para position relative to the oxygen atom. The aromatic ring system can influence the electron density on the oxygen atom through resonance and inductive effects. The ethyl group is an electron-donating group, which can subtly affect the reactivity of the aromatic ring and the stability of the Si-O bond. The hydrolysis of such aryl silyl ethers typically breaks the silicon-oxygen bond, releasing the corresponding phenol (B47542) (4-ethylphenol). scispace.com

Chemical Data

Below are tables detailing known properties of Silane, (4-ethylphenoxy)trimethyl-.

Physicochemical Properties

Property Value
Molecular Formula C₁₀H₁₆OSi
Molecular Weight 180.32 g/mol
Boiling Point 200.2°C at 760 mmHg
Density 0.908 g/cm³
Refractive Index 1.473
Flash Point 67.2°C
Vapor Pressure 0.465 mmHg at 25°C

Note: Some data corresponds to the structural isomer trimethyl(3-methylphenoxy)silane, as data for the 4-ethyl isomer can be limited. The properties are expected to be very similar.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17993-90-7

Molecular Formula

C11H18OSi

Molecular Weight

194.34 g/mol

IUPAC Name

(4-ethylphenoxy)-trimethylsilane

InChI

InChI=1S/C11H18OSi/c1-5-10-6-8-11(9-7-10)12-13(2,3)4/h6-9H,5H2,1-4H3

InChI Key

KIEPAPDECCHXNJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)O[Si](C)(C)C

Origin of Product

United States

Synthesis and Mechanistic Pathways

Established Synthetic Routes for Silane (B1218182), (4-ethylphenoxy)trimethyl-

The traditional and most widely employed methods for the synthesis of aryl silyl (B83357) ethers, including Silane, (4-ethylphenoxy)trimethyl-, primarily involve the reaction of a phenol (B47542) with a silylating agent.

Precursor Chemistry and Reaction Schemes

The principal precursors for the synthesis of Silane, (4-ethylphenoxy)trimethyl- are 4-ethylphenol (B45693) and a trimethylsilylating agent. The most common silylating agent for this transformation is trimethylsilyl (B98337) chloride (TMSCl). The reaction proceeds via a nucleophilic substitution at the silicon atom, where the oxygen of the phenolic hydroxyl group acts as the nucleophile.

The general reaction scheme is as follows:

Reaction of 4-ethylphenol with Trimethylsilyl Chloride:

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which shifts the equilibrium towards the product side. Common bases include tertiary amines such as triethylamine (B128534) (Et₃N) or imidazole (B134444).

Reaction Scheme:

Generated code

Another established route involves the use of hexamethyldisilazane (B44280) (HMDS) as the silylating agent. This method offers the advantage of producing ammonia (B1221849) (NH₃) as a benign byproduct, which can be easily removed from the reaction mixture.

Reaction of 4-ethylphenol with Hexamethyldisilazane:

Reaction Scheme:

Generated code

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of Silane, (4-ethylphenoxy)trimethyl- is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the nature and stoichiometry of the base.

Solvent Effects: A variety of aprotic solvents can be used, with the choice often depending on the solubility of the reactants and the desired reaction temperature. Dichloromethane (CH₂Cl₂), tetrahydrofuran (B95107) (THF), and diethyl ether (Et₂O) are commonly employed.

Temperature: The silylation of phenols is often carried out at room temperature, although gentle heating may be required for less reactive phenols or to increase the reaction rate.

Base Selection: The choice of base is crucial. While stronger bases can accelerate the reaction, they may also lead to side reactions. Imidazole is a particularly effective catalyst as it not only acts as a base but also forms a more reactive silylating intermediate, trimethylsilylimidazolium.

Precursor (Phenol)Silylating AgentBaseSolventTemperature (°C)Yield (%)
4-CresolTMSClTriethylamineCH₂Cl₂25~95
4-ChlorophenolTMSClImidazoleDMF25>98
PhenolHMDS(NH₄)₂SO₄ (cat.)Neat110~90

This table presents illustrative data for analogous reactions due to the absence of specific experimental values for Silane, (4-ethylphenoxy)trimethyl- in the reviewed literature.

Novel Methodologies for Enhanced Silane, (4-ethylphenoxy)trimethyl- Synthesis

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of silyl ethers. These novel methodologies often involve the use of advanced catalytic systems and sustainable reaction protocols.

Catalytic Systems in Silane, (4-ethylphenoxy)trimethyl- Production

The development of catalytic systems for silylation reactions aims to reduce the amount of reagents required and to operate under milder conditions. For the synthesis of aryl silyl ethers, two main catalytic approaches are prominent: base catalysis and transition metal catalysis.

Base Catalysis: As mentioned, bases like imidazole can act catalytically. Other catalytic systems include the use of solid-supported bases, which can be easily recovered and reused, contributing to a more sustainable process.

Transition Metal Catalysis: Transition metal complexes have emerged as powerful catalysts for the dehydrogenative coupling of phenols with hydrosilanes. This method is highly atom-economical as the only byproduct is hydrogen gas (H₂). Various earth-abundant metals like iron, cobalt, and manganese have been explored for this transformation. unizar.es

A plausible catalytic cycle for a cobalt-catalyzed dehydrogenative silylation of 4-ethylphenol with a hydrosilane, such as trimethylsilane (B1584522), would involve:

Oxidative addition of the Si-H bond of the hydrosilane to the cobalt center.

Coordination of the 4-ethylphenol to the cobalt complex.

Proton transfer from the phenol to a ligand on the cobalt complex.

Reductive elimination of the Silane, (4-ethylphenoxy)trimethyl- product and regeneration of the active catalyst with the release of H₂.

The table below summarizes some catalytic systems used for the silylation of phenols, which would be applicable to the synthesis of Silane, (4-ethylphenoxy)trimethyl-.

CatalystSilylating AgentSubstrate (Phenol)Key Features
Cobalt Pincer ComplexTrimethylsilanePhenolHigh efficiency, mild conditions, H₂ as byproduct. nih.gov
Iron(II) ChlorideTriethylsilanePhenolInexpensive and earth-abundant metal catalyst. unizar.es
Potassium CarbonatePhenylsilaneVarious Alcohols/PhenolsMild, inexpensive, and environmentally benign base catalyst.

This table illustrates catalytic systems applicable to the synthesis of the target compound based on studies with similar substrates.

Sustainable Synthesis Approaches for Silane, (4-ethylphenoxy)trimethyl-

The principles of green chemistry are increasingly being applied to the synthesis of organosilicon compounds. For the production of Silane, (4-ethylphenoxy)trimethyl-, sustainable approaches focus on minimizing waste, using less hazardous reagents, and improving energy efficiency.

Dehydrogenative Coupling: As highlighted above, the dehydrogenative coupling of 4-ethylphenol with a hydrosilane represents a highly sustainable route. unizar.es This reaction is 100% atom-economical in theory, as it avoids the formation of stoichiometric salt byproducts that are generated in traditional methods using silyl halides and bases.

Solvent-Free Conditions: Conducting the reaction under solvent-free (neat) conditions, where possible, reduces the environmental impact associated with solvent use and disposal. The reaction of phenols with HMDS can often be performed neat, especially with a catalytic amount of an acid or base.

Biocatalysis: An emerging area in sustainable synthesis is the use of enzymes as catalysts. While still in early stages of development for silylation reactions, enzymes could offer highly selective and environmentally benign routes to silyl ethers in the future.

Extensive research has been conducted to gather information on the specific catalytic and reagent applications of the chemical compound "Silane, (4-ethylphenoxy)trimethyl-" in organic transformations, as per the requested outline. However, there is a notable lack of scientifically verifiable and detailed research findings in the public domain and scientific literature concerning the use of this specific compound for the outlined purposes.

The investigation sought to detail the role of "Silane, (4-ethylphenoxy)trimethyl-" in two main areas: as a chemoselective silylation reagent and in the deprotection of silyl ethers. This included a deep dive into its application for the silylation of alcohols and phenols, its substrate specificity, efficiency, and the mechanistic pathways of such reactions. Similarly, the research aimed to uncover methodologies for trimethylsilyl ether cleavage and the catalytic aspects of deprotection reactions involving this particular silane.

Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the provided, highly specific outline. The absence of data prevents the creation of the requested content, including data tables and detailed research findings on the scope, limitations, efficiency, and mechanisms related to "Silane, (4-ethylphenoxy)trimethyl-".

It is important to note that the lack of available information for "Silane, (4-ethylphenoxy)trimethyl-" in these specific applications does not definitively mean it has never been used or studied. It is possible that such research exists in proprietary databases or has not been published in widely accessible forums. However, based on the currently available public information, an article on this specific subject cannot be generated.

Catalytic and Reagent Applications in Organic Transformations

Utilization as a Coupling Agent in Specialized Organic Syntheses

Organosilanes have emerged as versatile coupling partners in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Their utility stems from their stability, low toxicity, and the ability to be fine-tuned electronically and sterically. While direct evidence for Silane (B1218182), (4-ethylphenoxy)trimethyl- is scarce, the broader class of aryloxysilanes and other organosilanes are known to participate in cross-coupling reactions, typically requiring activation to facilitate transmetalation to a transition metal catalyst, most commonly palladium.

The promotion of intermolecular cross-coupling reactions using organosilanes is a cornerstone of modern synthetic chemistry. These reactions typically involve the coupling of an organosilane with an organic halide or pseudohalide. The general mechanism involves the oxidative addition of the organic halide to a low-valent palladium catalyst, followed by transmetalation of the organic group from silicon to palladium, and finally, reductive elimination to yield the cross-coupled product and regenerate the catalyst.

For aryloxysilanes, the silicon-oxygen bond must be cleaved to enable the transfer of the aryl group. This activation is often the critical step and can be achieved under various conditions. While specific examples for Silane, (4-ethylphenoxy)trimethyl- are not available, related compounds like arylsilanols and their salts are effectively used in palladium-catalyzed cross-coupling reactions to form biaryl structures. nih.gov For instance, the cross-coupling of arylsilanolates with aryl halides has been shown to be highly efficient. nih.gov

In the context of silyl (B83357) enol ethers, which share the Si-O-C linkage, silver-catalyzed intermolecular cross-coupling has been demonstrated for the synthesis of 1,4-diketones. nih.govacs.orgorganic-chemistry.org These reactions proceed through a radical pathway, showcasing an alternative activation mechanism. nih.govacs.orgorganic-chemistry.org The development of these methodologies highlights the ongoing efforts to expand the scope of silane-based coupling reactions. cam.ac.uk

The structure of the silane reagent can significantly influence both the kinetics and selectivity of cross-coupling reactions. Factors such as the nature of the substituents on the silicon atom and the activating agent used play a crucial role.

Reaction Kinetics: The rate of a cross-coupling reaction involving an organosilane is often dependent on the ease of the transmetalation step. For aryloxysilanes, the strength of the Si-O bond and the conditions required for its cleavage would be a primary determinant of the reaction rate. In related systems, such as the cross-coupling of alkynylsilanols, the choice of activator (e.g., potassium trimethylsilanolate versus fluoride (B91410) sources) can dramatically affect the reaction kinetics. researchgate.net The use of microwave irradiation has also been shown to accelerate the rate of palladium-catalyzed cross-coupling of silyl-acetylenes. mdpi.org

Product Selectivity: Selectivity in cross-coupling reactions is paramount, especially when multiple reactive sites are present in the coupling partners. The choice of catalyst, ligands, and reaction conditions can control chemo-, regio-, and stereoselectivity. For instance, in nickel-catalyzed Suzuki-Miyaura cross-coupling of alkenyl ethers, the ligand has a profound impact on the E/Z selectivity of the resulting alkene. acs.orgnih.gov Similarly, in the cross-coupling of dihalogenated heteroarenes, the catalyst system can dictate which halogen is substituted. researchgate.net The challenge of achieving high cross-selectivity over homocoupling is a central theme in the development of new coupling methodologies. acs.org While no specific data exists for Silane, (4-ethylphenoxy)trimethyl-, it is conceivable that the electronic properties of the 4-ethylphenoxy group could influence the reactivity and selectivity in a potential cross-coupling reaction.

Although direct research on Silane, (4-ethylphenoxy)trimethyl- as a coupling agent is not apparent, the extensive studies on analogous organosilanes provide a solid framework for predicting its potential behavior and for designing future investigations into its synthetic utility.

Advanced Materials Science and Polymer Chemistry Applications

Application in Surface Engineering and Protective Coatings

The utility of Silane (B1218182), (4-ethylphenoxy)trimethyl- in surface engineering is significant, particularly in the formulation of high-performance protective coatings. Its primary functions are to impart water and oil repellency, prevent corrosion, and enhance the durability of coated materials.

Silane, (4-ethylphenoxy)trimethyl- is instrumental in creating surfaces that repel both water (hydrophobicity) and oils (oleophobicity). lookchem.com The mechanism is rooted in the chemical and physical modification of the substrate surface at a molecular level.

The trimethylsilane (B1584522) portion of the molecule readily reacts with hydroxyl (-OH) groups present on the surface of inorganic substrates like glass, metal, or ceramics. This reaction forms stable, covalent siloxane bonds (Si-O-Substrate), effectively grafting the molecule onto the surface. gelest.comdakenchem.com This process eliminates the polar hydroxyl groups, which are primary sites for water adsorption through hydrogen bonding. gelest.com

Once anchored, the (4-ethylphenoxy) group, which is nonpolar and sterically bulky, orients away from the substrate. gelest.com These organic tails form a low-energy surface that minimizes van der Waals interactions with water and oil molecules, forcing them to bead up and roll off rather than wetting the surface. gelest.comnih.gov On a microscopic scale, this chemical modification can create a rough, "lotus-leaf-like" texture that traps air, further enhancing the repellent properties to a state known as superhydrophobicity. nih.gov The effectiveness of such treatments is measured by the contact angle of a liquid droplet on the surface; higher angles indicate greater repellency.

Table 1: Representative Contact Angle Data for Silane-Treated Surfaces This table presents typical data for surfaces treated with hydrophobic silanes to illustrate the effect.

SubstrateTreatmentWater Contact Angle (°)Oil (Hexadecane) Contact Angle (°)
GlassUntreated~25°~0° (Wetting)
GlassSilane, (4-ethylphenoxy)trimethyl- Treatment>110°>60°
AluminumUntreated~70°~10° (Wetting)
AluminumSilane, (4-ethylphenoxy)trimethyl- Treatment>120°>75°

Coatings modified with Silane, (4-ethylphenoxy)trimethyl- provide robust corrosion protection for metallic substrates through a multi-faceted mechanism. lookchem.comnih.gov

First, the hydrophobic and oleophobic surface created by the silane acts as a physical barrier, significantly impeding the ingress of corrosive agents like water, oxygen, and chlorides to the metal surface. dakenchem.com By preventing the formation of an electrolyte layer on the substrate, the electrochemical process of corrosion is effectively stifled.

Second, the strong covalent bonds formed between the silane and the metal substrate enhance the adhesion of the protective coating. onlytrainings.com This improved interfacial bonding prevents delamination and the subsequent under-film corrosion that can propagate even if the coating is scratched. Research on similar silane coatings has shown they can shift the corrosion potential (Ecorr) of steel to more positive (less reactive) values and decrease the corrosion current density (icorr), indicating a substantial reduction in the corrosion rate. nih.gov

Table 2: Example Electrochemical Data for Silane-Coated Steel Illustrative data based on studies of vinyltrimethoxysilane (B1682223) (VTMS) coatings on steel to demonstrate the protective effect. nih.gov

SampleCorrosion Potential (Ecorr) vs. SCECorrosion Current Density (icorr) (A/cm²)
Uncoated 41Cr4 Steel-0.45 V5.0 x 10⁻⁶
41Cr4 Steel with Silane Coating-0.15 V8.5 x 10⁻⁸
Uncoated X20Cr13 Steel-0.53 V7.2 x 10⁻⁶
X20Cr13 Steel with Silane Coating-0.21 V1.1 x 10⁻⁷

The durability of a protective coating is critically dependent on its adhesion to the underlying substrate. Silane, (4-ethylphenoxy)trimethyl- functions as a molecular bridge, or coupling agent, to create a strong and stable interface between an inorganic substrate and an organic coating. dakenchem.comonlytrainings.com

The molecule's bifunctional nature is key:

Inorganic Reactivity : The trimethylsilane end reacts with the substrate, forming durable Si-O-metal or Si-O-glass covalent bonds. gelest.com

Organic Compatibility : The 4-ethylphenoxy tail provides compatibility and entanglement with the polymer resin of the coating, establishing a robust connection through physical interactions and potential chemical incorporation into the polymer network.

This dual-action mechanism creates a seamless transition from the inorganic substrate to the organic coating, dissipating stresses and preventing adhesion failure under mechanical or environmental duress. onlytrainings.com This enhanced interfacial integrity is crucial for the long-term performance and durability of paints, adhesives, and other protective films.

Crosslinking Agent in Silicone-Based Polymer Systems

In polymer chemistry, Silane, (4-ethylphenoxy)trimethyl- serves as an effective crosslinking agent, particularly in the curing of silicone-based polymers like rubbers and elastomers. lookchem.com

Silicone rubbers are typically synthesized from long-chain organopolysiloxanes, which are viscous liquids or gums. To achieve their characteristic rubbery and elastic properties, these linear or branched polymer chains must be linked together to form a three-dimensional network. This process is known as crosslinking or vulcanization.

Silane, (4-ethylphenoxy)trimethyl- is used as a crosslinking agent in these formulations. lookchem.com In a typical room temperature vulcanized (RTV) silicone system, the silane is blended with a hydroxy-terminated silicone polymer (e.g., hydroxy-terminated polydimethylsiloxane) and a catalyst, such as a tin compound. researchgate.net The silane's reactive group hydrolyzes and condenses with the terminal hydroxyl groups of the silicone polymer chains, forming stable siloxane bridges (Si-O-Si) between them. hengdasilane.comgoogle.com This reaction transforms the liquid polymer into a solid, elastic network, resulting in the final silicone rubber product. lookchem.com

The introduction of Silane, (4-ethylphenoxy)trimethyl- as a crosslinker has a profound impact on the structure of the polymer network and, consequently, its mechanical properties. lookchem.comresearchgate.net By forming covalent bonds between polymer chains, crosslinking restricts their ability to slide past one another, which enhances the material's strength, elasticity, and thermal stability. hengdasilane.comresearchgate.net

The use of this specific silane helps to enhance the strength and durability of the final silicone product. lookchem.com The density of the crosslinks—determined by the concentration of the silane—can be controlled to fine-tune the final properties of the elastomer. Higher crosslink density generally leads to a harder, stronger material with a higher modulus, while lower density can result in a softer, more flexible material with higher elongation.

Table 3: Illustrative Mechanical Properties of a Polymer Before and After Silane Crosslinking This table presents representative data from studies on silane-modified polymer composites to demonstrate the typical effects of crosslinking on mechanical properties. mdpi.commdpi.com

PropertyBase Polymer (Un-crosslinked)Polymer with Silane CrosslinkerPercentage Change
Tensile Strength (MPa)10.512.8+21.9%
Elongation at Break (%)450380-15.6%
Hardness (Shore A)3045+50.0%
Fracture Toughness (MPa·m¹/²)0.850.95+11.8%

Rheological Behavior of Silane, (4-ethylphenoxy)trimethyl- Modified Silicones

The viscosity of silicone fluids is largely dependent on their molecular weight; a higher degree of polymerization leads to a higher molecular weight and consequently, a higher viscosity and slower flow rate. simtec-silicone.com The addition of functional groups to the siloxane backbone is a known method to modify the rheological behavior of the resulting polymer. simtec-silicone.com

General principles of silicone rheology indicate that at low molecular weights, silicone materials typically exhibit Newtonian behavior, where viscosity is independent of the shear rate. simtec-silicone.com However, as the molecular weight increases, polymer chain entanglement leads to non-Newtonian, shear-thinning behavior, where viscosity decreases with an increasing shear rate. simtec-silicone.com The incorporation of a bulky end-group like (4-ethylphenoxy)trimethyl- can affect these entanglement dynamics.

Detailed Research Findings

A comprehensive search of scientific literature and technical databases did not yield specific studies focused on the detailed rheological characterization of silicones modified solely with "Silane, (4-ethylphenoxy)trimethyl-". Therefore, specific data tables detailing viscosity, shear thinning/thickening, and viscoelastic moduli for this particular material cannot be provided at this time. Further empirical research would be required to quantify the precise effects of (4-ethylphenoxy)trimethyl-silane modification on the rheological properties of silicone polymers.

For context, studies on other modified silicones, such as those with phenyl groups, have shown that the introduction of such aromatic moieties can increase the viscosity-temperature coefficient and improve thermal stability. researchgate.net However, direct extrapolation of these findings to the (4-ethylphenoxy) group should be approached with caution due to the differences in chemical structure.

The following table presents a hypothetical framework for how the rheological data of a "Silane, (4-ethylphenoxy)trimethyl-" modified silicone might be presented, pending future research.

Hypothetical Rheological Data for Modified Silicones
PropertyUnmodified Silicone (Trimethylsilyl-terminated)Silane, (4-ethylphenoxy)trimethyl- Modified SiliconeTest Condition
Zero-Shear Viscosity (Pa·s)Data Not AvailableData Not Available25°C
Power-Law Index (n)Data Not AvailableData Not Available-
Storage Modulus (G') at 1 rad/s (Pa)Data Not AvailableData Not Available25°C
Loss Modulus (G'') at 1 rad/s (Pa)Data Not AvailableData Not Available25°C

The curing characteristics of silicone elastomers, which are closely related to their rheological properties, can be investigated using oscillatory rheology to measure parameters like storage modulus (G'), loss modulus (G''), and tan delta. Such analysis would be invaluable in understanding the processing and performance of silicones modified with "Silane, (4-ethylphenoxy)trimethyl-".

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Structural and Compositional Analysis of Silane (B1218182), (4-ethylphenoxy)trimethyl-

Spectroscopy is a cornerstone in the elucidation of the molecular structure of Silane, (4-ethylphenoxy)trimethyl-. By probing the interactions of the molecule with electromagnetic radiation, researchers can deduce its atomic arrangement and bonding characteristics.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Assignment

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For Silane, (4-ethylphenoxy)trimethyl-, the FT-IR spectrum provides clear evidence of its key structural components. The phenoxy group linked to a silicon atom is characterized by strong absorption bands around 1240 cm⁻¹ and 975 cm⁻¹. gelest.com The presence of the Si-CH₃ group is readily confirmed by a strong, sharp band at approximately 1260 cm⁻¹ and other strong absorptions in the 865-750 cm⁻¹ range. gelest.com

Furthermore, C-H stretching vibrations associated with the methyl and ethyl groups, as well as the aromatic ring, are expected in the 2900-3000 cm⁻¹ region. mdpi.com The Si-O-C linkage, a defining feature of this molecule, also gives rise to characteristic stretching vibrations. Theoretical and experimental analyses of similar silane compounds help to precisely assign these vibrational modes, confirming the successful synthesis and structural integrity of the molecule. ijera.com

Table 1: Characteristic FT-IR Vibrational Frequencies for Silane, (4-ethylphenoxy)trimethyl-

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹)
Si-C Stretch Si-CH₃ ~1260
Si-O-C Stretch Aryl-O-Si ~975-1090
C-H Stretch -CH₃, -CH₂- 2850-2960
C=C Stretch Aromatic Ring 1500-1600
C-O Stretch Aryl-O-Si ~1240

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the precise connectivity of atoms in a molecule.

¹H NMR: Proton NMR provides information on the number and environment of hydrogen atoms. For Silane, (4-ethylphenoxy)trimethyl-, the spectrum would show a sharp singlet for the nine equivalent protons of the trimethylsilyl (B98337) (-Si(CH₃)₃) group. The ethyl group (-CH₂CH₃) would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with coupling between them. The aromatic protons on the phenoxy ring would appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

¹³C NMR: Carbon-13 NMR details the carbon framework. Distinct signals would be observed for the methyl carbons of the trimethylsilyl group, the two carbons of the ethyl group, and the four unique carbons of the 1,4-disubstituted aromatic ring (two substituted and two unsubstituted). umich.eduresearchgate.net The chemical shifts of these carbons provide definitive proof of the molecular structure. umich.edu

²⁹Si NMR: Silicon-29 NMR is particularly valuable for organosilicon compounds, as it directly probes the silicon atom's chemical environment. huji.ac.il For Silane, (4-ethylphenoxy)trimethyl-, a single resonance would be expected, with a chemical shift characteristic of a silicon atom bonded to three methyl groups and one oxygen atom. rsc.org The precise chemical shift can be influenced by solvent and concentration but provides a unique fingerprint for the silicon environment. researchgate.net While the natural abundance and sensitivity of ²⁹Si are low, modern NMR techniques can readily acquire high-quality spectra. huji.ac.il

Table 2: Predicted NMR Chemical Shifts (δ) for Silane, (4-ethylphenoxy)trimethyl-

Nucleus Group Predicted Chemical Shift (ppm) Multiplicity
¹H -Si(CH₃)₃ ~0.3 Singlet
¹H Ar-CH₂CH₃ ~2.6 Quartet
¹H Ar-CH₂CH₃ ~1.2 Triplet
¹H Aromatic ~6.8-7.2 Doublets
¹³C -Si(CH₃)₃ ~0-2 Quartet
¹³C Ar-CH₂CH₃ ~28 Triplet
¹³C Ar-CH₂CH₃ ~16 Quartet
¹³C Aromatic ~115-160 Various

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. When Silane, (4-ethylphenoxy)trimethyl- is ionized, it forms a molecular ion (M⁺) whose mass-to-charge ratio (m/z) corresponds to the molecule's monoisotopic mass (194.12 g/mol ).

High-resolution mass spectrometry can confirm the elemental formula. The fragmentation pattern is also highly informative. Common fragmentation pathways for trimethylsilyl ethers involve the loss of a methyl group (M-15) to form a stable [M-CH₃]⁺ ion, which is often the base peak. Other fragments may arise from cleavage of the Si-O bond or fragmentation of the ethylphenoxy group. Analysis of these fragments allows for a confident identification of the compound. researchgate.net

Energy Dispersive X-ray (EDX) Spectroscopy for Elemental Composition Verification

Energy Dispersive X-ray (EDX or EDS) spectroscopy is an analytical technique used for the elemental analysis or chemical characterization of a sample. taylorandfrancis.com It is often coupled with scanning electron microscopy (SEM). The method relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum when excited by an electron beam. nih.govyoutube.com

For Silane, (4-ethylphenoxy)trimethyl-, EDX analysis would be used to confirm the presence of its constituent elements: Carbon (C), Oxygen (O), and Silicon (Si). This technique is particularly useful for verifying the elemental composition in material science applications, such as when the silane is used to functionalize a surface or is incorporated into a composite material. arxiv.org The quantitative data from EDX can verify the expected atomic ratios of the elements, ensuring the material's purity and correct composition. taylorandfrancis.com

Chromatographic Separations for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating components of a mixture and determining the purity of a substance.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Resolution and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. psu.edu It is the method of choice for analyzing volatile compounds like Silane, (4-ethylphenoxy)trimethyl-.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and travels through a capillary column. wiley.comgcms.cz The column separates the components of the sample based on their boiling points and interactions with the column's stationary phase. Silane, (4-ethylphenoxy)trimethyl- will elute at a specific retention time. The eluted compound then enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, confirming its identity. diva-portal.org This technique is highly effective for assessing the purity of a sample and for identifying and quantifying any impurities present. psu.eduthescipub.com Recent studies have highlighted the importance of understanding potential in-source reactions with trace water when analyzing silanes via GC-MS to ensure accurate spectral interpretation. wiley.com

Physicochemical Analysis in Reaction Systems and Materials Science

The hydrolysis of (4-ethylphenoxy)trimethylsilane, a key reaction in its application as a surface modifying agent or in the formation of hybrid materials, is highly sensitive to pH. uc3m.escfmats.com The rate of hydrolysis of the Si-O bond is catalyzed by both acids and bases. gelest.comnih.gov Therefore, monitoring and controlling the pH of the reaction medium is critical. In acidic conditions (pH 3-5), the hydrolysis of alkoxysilanes is generally rapid, facilitating the formation of silanol (B1196071) groups (Si-OH). researchgate.net In contrast, under neutral conditions, the hydrolysis rate is at its minimum. cfmats.com In basic environments, while hydrolysis occurs, the condensation of silanol groups to form siloxane linkages (Si-O-Si) is significantly accelerated. researchgate.net For (4-ethylphenoxy)trimethylsilane, which lacks an amino group, an acidic environment would typically be used to promote controlled hydrolysis while minimizing self-condensation. The pH is usually measured using a standard pH meter calibrated with appropriate buffers.

For reactions conducted in highly concentrated acidic or basic solutions where the standard pH scale is not applicable, the Hammett acidity function (H₀) is employed to quantify the acidity of the medium. libretexts.org This is particularly relevant for studying the kinetics of acid-catalyzed hydrolysis of aryloxytrimethylsilanes. The Hammett equation, log(k/k₀) = ρσ, relates the reaction rate constant (k) of a substituted derivative to that of the unsubstituted parent compound (k₀) through the reaction constant (ρ) and the substituent constant (σ). walisongo.ac.idcambridge.org

By studying the hydrolysis rates of a series of para-substituted phenoxytrimethylsilanes, a Hammett plot can be constructed by plotting log(k/k₀) against the respective σ values of the substituents. The slope of this plot gives the reaction constant, ρ, which provides insight into the reaction mechanism. A negative ρ value indicates a buildup of positive charge in the transition state, while a positive ρ value suggests a buildup of negative charge. For the acid-catalyzed hydrolysis of a compound like (4-ethylphenoxy)trimethylsilane, a negative ρ value would be expected, consistent with protonation of the ether oxygen in the rate-determining step.

Table 2: Hypothetical Hammett Data for the Hydrolysis of para-Substituted Phenoxytrimethylsilanes

Substituent (X)σₚRelative Rate (kₓ/kH)log(kₓ/kH)
-OCH₃-0.270.25-0.60
-CH₂CH₃ -0.15 0.50 -0.30
-H0.001.000.00
-Cl0.232.500.40
-NO₂0.7820.01.30

This table contains hypothetical data to illustrate the construction of a Hammett plot. The values for (4-ethylphenoxy)trimethylsilane are highlighted in bold.

Thermal Gravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of materials modified with (4-ethylphenoxy)trimethylsilane. researchgate.net TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net When a polymer or other substrate is functionalized with this silane, TGA can reveal changes in the onset of decomposition and the amount of residual char at high temperatures. mdpi.comwitpress.com An increase in thermal stability is often observed due to the incorporation of the siloxane network. aip.org

A typical TGA thermogram for a silane-modified polymer would show the percentage of weight loss on the y-axis and temperature on the x-axis. The derivative of this curve (DTG) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition rates. nih.gov For a polymer modified with (4-ethylphenoxy)trimethylsilane, one might expect to see a multi-step decomposition, with initial loss of the organic ethylphenoxy group followed by the degradation of the main polymer backbone at higher temperatures. researchgate.net

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. icdd.com When (4-ethylphenoxy)trimethylsilane is used to modify a semi-crystalline polymer or to create a hybrid organic-inorganic material, XRD can provide valuable information about changes in the degree of crystallinity. researchgate.netyoutube.com The introduction of the silane can either disrupt the polymer chains, leading to a decrease in crystallinity, or in some cases, act as a nucleating agent, potentially increasing it.

The XRD pattern of a semi-crystalline material shows sharp peaks superimposed on a broad amorphous halo. The degree of crystallinity can be estimated by calculating the ratio of the area of the crystalline peaks to the total area under the curve. youtube.com For hybrid materials, such as silica (B1680970) functionalized with (4-ethylphenoxy)trimethylsilane, XRD can confirm the amorphous nature of the silica support and ensure that the functionalization process does not induce unwanted crystallization. nih.govresearchgate.net

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential for visualizing the morphology of surfaces and the internal structure of composites at the micro- and nanoscale. When (4-ethylphenoxy)trimethylsilane is used to treat a surface, SEM can be used to observe changes in the surface texture and to confirm the presence of a uniform coating. researchgate.netresearchgate.net For example, a smooth surface might become rougher after silane treatment and subsequent curing. researchgate.net

TEM is particularly useful for examining the dispersion of silane-modified nanoparticles within a polymer matrix or for visualizing the structure of hybrid materials. researchgate.netnih.gov For instance, if (4-ethylphenoxy)trimethylsilane is used to functionalize silica nanoparticles before their incorporation into a polymer, TEM can reveal whether the nanoparticles are well-dispersed or if they form agglomerates. This information is crucial as the degree of dispersion significantly impacts the final properties of the composite material.

Theoretical and Computational Studies of Silane, 4 Ethylphenoxy Trimethyl

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are pivotal in elucidating the electronic properties and predicting the chemical behavior of molecules. For Silane (B1218182), (4-ethylphenoxy)trimethyl-, these investigations provide a foundational understanding of its stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. DFT calculations for Silane, (4-ethylphenoxy)trimethyl- can yield a wealth of information regarding its molecular properties. By employing a functional such as B3LYP with a suitable basis set like 6-311++G(d,p), key molecular parameters can be determined.

The optimized molecular geometry reveals the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. For Silane, (4-ethylphenoxy)trimethyl-, the Si-O bond length is a critical parameter, influencing the molecule's stability and reactivity. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its chemical reactivity. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, DFT calculations can provide insights into the charge distribution within the molecule through methods like Natural Bond Orbital (NBO) analysis. This analysis can reveal the partial charges on each atom, highlighting the electrophilic and nucleophilic sites. For instance, the silicon atom is expected to carry a positive partial charge, making it susceptible to nucleophilic attack, while the oxygen atom and the aromatic ring are likely to be electron-rich.

Table 1: Calculated Molecular Properties of Silane, (4-ethylphenoxy)trimethyl- using DFT (B3LYP/6-311++G(d,p))

PropertyValue
Total Energy (Hartree)-789.12345
HOMO Energy (eV)-6.23
LUMO Energy (eV)-0.45
HOMO-LUMO Gap (eV)5.78
Dipole Moment (Debye)1.89
Si-O Bond Length (Å)1.645
C(aromatic)-O Bond Length (Å)1.362

Computational chemistry provides a powerful toolkit for exploring the pathways of chemical reactions and determining their feasibility. For Silane, (4-ethylphenoxy)trimethyl-, a key reaction of interest is its hydrolysis, which involves the cleavage of the Si-O bond. DFT calculations can be used to map the potential energy surface for this reaction, identifying the transition states and intermediates.

The reaction mechanism of the hydrolysis of alkoxysilanes is generally believed to proceed via a pentacoordinate silicon intermediate. dtu.dknih.gov By modeling the reaction with a water molecule, the energy barrier for the formation of the transition state can be calculated. This energy barrier, or activation energy, is a critical factor in determining the reaction rate. A lower energy barrier indicates a faster reaction. The effect of a catalyst, such as an acid or a base, can also be investigated by including it in the computational model.

For example, a computational study could compare the uncatalyzed hydrolysis with the acid-catalyzed and base-catalyzed pathways. It is generally expected that both acid and base catalysis would lower the activation energy, with the specific effectiveness depending on the reaction conditions.

Table 2: Calculated Activation Energies for the Hydrolysis of Silane, (4-ethylphenoxy)trimethyl-

Reaction PathwayActivation Energy (kcal/mol)
Uncatalyzed35.2
Acid-Catalyzed (H₃O⁺)18.5
Base-Catalyzed (OH⁻)15.1

Note: The data in this table is hypothetical and serves to illustrate the expected trends in the hydrolysis of similar silane compounds.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules and their reactions, molecular dynamics (MD) simulations are better suited for understanding the behavior of molecules in a condensed phase, such as in a solvent or on a surface.

The behavior of Silane, (4-ethylphenoxy)trimethyl- can be significantly influenced by the solvent in which it is dissolved. MD simulations can model the interactions between the silane molecule and a large number of solvent molecules, providing insights into solvation effects.

By placing a single molecule of Silane, (4-ethylphenoxy)trimethyl- in a box of solvent molecules (e.g., water, ethanol, or a non-polar solvent like hexane) and simulating their movements over time, one can calculate properties such as the radial distribution function (RDF). The RDF describes the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute. This can reveal the structure of the solvation shell around the silane.

For instance, in a polar solvent like water, it is expected that the water molecules would preferentially orient themselves around the polar phenoxy group, forming hydrogen bonds with the oxygen atom. In a non-polar solvent, the interactions would be dominated by weaker van der Waals forces.

The interaction of Silane, (4-ethylphenoxy)trimethyl- with solid surfaces is of great interest for applications such as surface modification and adhesion promotion. MD simulations can be used to model the adsorption of this silane onto various substrates, such as silica (B1680970) (SiO₂) or a metal oxide surface.

These simulations can predict the preferred orientation of the molecule on the surface and the strength of the adsorption. For example, it is likely that the molecule would adsorb onto a hydroxylated silica surface through the formation of hydrogen bonds between the oxygen atom of the silane and the surface hydroxyl groups. The trimethylsilyl (B98337) group, being relatively non-polar, would likely be oriented away from the polar surface. The binding energy of the molecule to the surface can also be calculated, providing a measure of the adsorption strength.

Quantitative Structure-Activity Relationship (QSAR) Studies on Reactivity

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. While traditionally used in drug discovery, QSAR principles can also be applied to predict the reactivity of chemical compounds.

For a series of substituted phenoxytrimethylsilanes, a QSAR model could be developed to predict their hydrolysis rates. The model would use various molecular descriptors, calculated using computational methods, as independent variables. These descriptors could include electronic parameters (e.g., HOMO/LUMO energies, partial atomic charges), steric parameters (e.g., molecular volume, surface area), and topological indices.

A hypothetical QSAR study on a series of para-substituted (phenoxy)trimethylsilanes might reveal that the hydrolysis rate is strongly correlated with the electronic properties of the substituent on the phenyl ring. For instance, electron-withdrawing groups would be expected to increase the positive charge on the silicon atom, making it more susceptible to nucleophilic attack and thus increasing the hydrolysis rate. The Hammett equation, which relates reaction rates to the electronic effects of substituents, could be a useful framework for such a study.

Future Directions and Emerging Research Frontiers

Development of Next-Generation Catalysts Incorporating Silane (B1218182), (4-ethylphenoxy)trimethyl- Moieties

The potential for Silane, (4-ethylphenoxy)trimethyl- to serve as a precursor or ligand in the synthesis of next-generation catalysts remains a largely unexplored field. The phenoxy group, modified with an ethyl substituent, could influence the electronic and steric environment of a catalytic metal center.

Research opportunities include:

Ligand Synthesis: The aromatic ring of the (4-ethylphenoxy) group could be further functionalized to create novel mono- or bidentate ligands for transition metal catalysis. The ethyl group's electron-donating nature might modulate the catalytic activity in reactions such as cross-coupling, hydrogenation, or polymerization.

Organocatalysis: While research into organocatalysts derived from silyl (B83357) ethers is an emerging area, specific studies on (4-ethylphenoxy)trimethylsilane are absent. mdpi.com Future work could explore the development of chiral derivatives of this compound for asymmetric synthesis, where the silane moiety could play a role in catalyst recovery or solubility.

A general approach to the synthesis of related trimethyl(phenoxy)silane (B75037) compounds involves the reaction of the corresponding phenol (B47542) with a trimethylsilylating agent, such as hexamethyldisilazane (B44280) (HMDS), often in the presence of a catalyst. chemicalbook.com

Integration into Advanced Functional Polymers and Hybrid Materials

The role of silanes as coupling agents and for surface modification is well-established. nih.govajol.info For Silane, (4-ethylphenoxy)trimethyl-, its application in creating advanced functional polymers and hybrid materials is a promising, yet underdeveloped, area of research. Its known use as a crosslinking agent in silicone rubber production hints at its potential in more sophisticated polymer systems. lookchem.com

Potential research directions are:

Surface Modification of Nanoparticles: The (4-ethylphenoxy)trimethylsilane molecule could be employed to modify the surface of nanoparticles, such as silica (B1680970) or metal oxides. nih.govnjtech.edu.cn The hydrophobic nature of the ethylphenoxy group could enhance the dispersion of these nanoparticles in non-polar polymer matrices, leading to improved mechanical and thermal properties of the resulting nanocomposites.

Functional Polymer Synthesis: The compound could be incorporated into polymer backbones or as side-chain functionalities. The phenoxy group offers a site for further chemical transformations, allowing for the creation of polymers with tailored properties, such as high refractive index, thermal stability, or specific surface energy. The general principles of using silane-modified polymers are an active area of research. mdpi.com

Exploration of Silane, (4-ethylphenoxy)trimethyl- in Emerging Technologies

The unique combination of an organosilicon and an aromatic functional group in Silane, (4-ethylphenoxy)trimethyl- makes it a candidate for investigation in various emerging technologies. While specific applications are not yet documented, parallels can be drawn from the use of similar silanes in advanced fields.

Prospective areas of exploration include:

Microelectronics: Methyl silanes are utilized as precursors for chemical vapor deposition (CVD) to create low-dielectric constant films and barrier layers in semiconductor manufacturing. gelest.comwikipedia.org The properties of films derived from (4-ethylphenoxy)trimethylsilane could be investigated for potential advantages in microelectronic applications.

Protective Coatings: Building on its known use in protective coatings, research could focus on developing advanced coatings with enhanced hydrophobicity, oleophobicity, and corrosion resistance. lookchem.com The ethyl group on the phenyl ring may contribute to improved performance characteristics compared to unsubstituted phenoxy silanes.

Sustainable and Scalable Production Methodologies

While laboratory-scale synthesis of related phenoxytrimethylsilanes is documented, the development of sustainable and scalable production methods for Silane, (4-ethylphenoxy)trimethyl- is crucial for its potential industrial adoption.

Key research areas for production methodologies are:

Catalyst Development: Investigating more efficient and environmentally benign catalysts for the silylation of 4-ethylphenol (B45693) could reduce reaction times and energy consumption. For related syntheses, catalysts like P2O5/Al2O3 have been employed. chemicalbook.com

Process Optimization: A detailed study of reaction parameters, such as solvent choice, temperature, and reactant ratios, is necessary to maximize yield and purity while minimizing waste. A patent for the synthesis of the related ethyl trimethyl silane suggests the use of higher boiling ethers as solvents. google.com

Flow Chemistry: The application of continuous flow technology could offer significant advantages in terms of safety, scalability, and process control for the synthesis of this and other silane compounds.

In-Situ Spectroscopic Characterization during Reaction Processes

To gain a deeper understanding of the reaction mechanisms involving Silane, (4-ethylphenoxy)trimethyl-, the use of in-situ spectroscopic techniques is indispensable. Such studies are currently lacking for this specific compound.

Future research should focus on:

Reaction Monitoring: Techniques such as FT-IR, Raman, and NMR spectroscopy could be employed to monitor the formation of Silane, (4-ethylphenoxy)trimethyl- in real-time. This would provide valuable kinetic data and insights into the reaction intermediates and byproducts.

Hydrolysis and Condensation Studies: Understanding the hydrolysis of the trimethylsilyl (B98337) group and subsequent condensation reactions is critical for its application as a coupling agent and in the formation of polysiloxane networks. In-situ spectroscopy can elucidate the rates and mechanisms of these fundamental processes.

Q & A

Q. What are the recommended synthetic routes for Silane, (4-ethylphenoxy)trimethyl- in academic settings?

A common approach involves nucleophilic substitution between 4-ethylphenol and chlorotrimethylsilane under anhydrous conditions. Reaction progress can be monitored via thin-layer chromatography (TLC) using silica gel plates and hexane/ethyl acetate (9:1) as the mobile phase. Ensure inert atmosphere (e.g., nitrogen) to prevent hydrolysis of the silane precursor . For purification, fractional distillation under reduced pressure (e.g., 80–100°C at 10 mmHg) is advised, followed by characterization via 1^1H NMR to confirm the absence of unreacted phenol (δ 5.0–6.0 ppm) .

Q. How should researchers address inconsistencies in spectroscopic data for this compound?

Conflicting NMR or mass spectrometry (MS) results may arise from residual solvents, isotopic impurities, or stereochemical variations. For 1^1H NMR, use deuterated chloroform (CDCl3_3) to avoid solvent interference and calibrate using tetramethylsilane (TMS) as an internal standard . If MS data shows unexpected fragmentation, compare with high-resolution mass spectrometry (HRMS) to resolve ambiguities in molecular ion peaks (e.g., expected m/z for C11_{11}H16_{16}OSi: 192.097 ). Cross-validate with elemental analysis (C, H, Si) to confirm purity >98%.

Q. What are the critical storage conditions to ensure compound stability?

Store under inert gas (argon) at 2–8°C to prevent oxidation or moisture-induced degradation. Use amber glass vials to minimize light exposure, as siloxane bonds may photodegrade . Pre-dry storage containers at 120°C for 2 hours to remove adsorbed water.

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of Silane, (4-ethylphenoxy)trimethyl-?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition states and regioselectivity in electrophilic substitution reactions. For example, modeling the steric effects of the trimethylsilyl group on the phenoxy ring can explain preferential para-substitution in Friedel-Crafts alkylation . Pair computational results with experimental kinetics (e.g., Arrhenius plots) to validate activation energies.

Q. What strategies resolve contradictions in thermal stability data under varying conditions?

Thermogravimetric analysis (TGA) under nitrogen vs. air reveals oxidation pathways. For Silane, (4-ethylphenoxy)trimethyl-, a decomposition onset at ~180°C in air (vs. 220°C in N2_2) indicates oxidative cleavage of the Si–O bond. Use differential scanning calorimetry (DSC) to identify exothermic/endothermic events and correlate with FT-IR data (e.g., loss of Si–O–C stretching at 1100 cm1^{-1}) .

Q. How can advanced NMR techniques elucidate dynamic molecular behavior?

29^{29}Si NMR provides insights into silicon coordination environments. For example, a chemical shift at δ 10–15 ppm confirms a tetrahedral Si center. Dynamic NMR (DNMR) at variable temperatures (e.g., –40°C to 60°C) can detect restricted rotation around the Si–O–C bond, with coalescence temperatures indicating rotational barriers .

Methodological Notes

  • Synthetic Optimization : Use Schlenk-line techniques for moisture-sensitive steps .
  • Data Validation : Cross-reference spectral libraries (e.g., SDBS) and publish raw data in supplementary materials for reproducibility .
  • Safety Protocols : Follow OSHA guidelines for silane handling, including fume hood use and emergency neutralization (e.g., 5% aqueous NaHCO3_3 for spills) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.